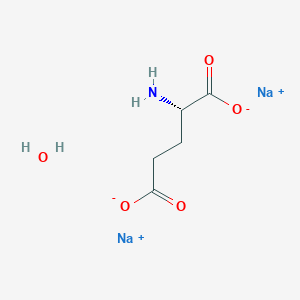
Myristoyl coenzyme A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradecanoyl-CoA, also known as myristoyl-CoA, is a thioester of tetradecanoic acid (myristic acid) and coenzyme A. It plays a crucial role in fatty acid metabolism, particularly in the biosynthesis and elongation of fatty acids and the beta-oxidation process. Tetradecanoyl-CoA is also involved in the myristoylation of proteins, a post-translational modification essential for various cellular functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tetradecanoyl-CoA can be synthesized through the enzymatic reaction involving myristic acid and coenzyme A. The reaction is typically catalyzed by acyl-CoA synthetase, which facilitates the formation of the thioester bond between myristic acid and coenzyme A .
Industrial Production Methods
Industrial production of Myristoyl coenzyme A often involves biotechnological methods, such as the use of engineered yeast strains. These strains are designed to produce high yields of this compound through fermentation processes. The yeast cells are metabolically engineered to enhance the production of fatty acids, which are then converted to this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Tetradecanoyl-CoA undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Acyl-CoA synthetase: For the synthesis of this compound from myristic acid and coenzyme A.
Enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and beta-ketothiolase: Enzymes involved in the beta-oxidation pathway.
Major Products Formed
The major products formed from the reactions involving this compound include acetyl-CoA, shorter-chain acyl-CoAs, and myristoylated proteins .
Applications De Recherche Scientifique
Tetradecanoyl-CoA has a wide range of scientific research applications, including:
Mécanisme D'action
Tetradecanoyl-CoA exerts its effects primarily through its role in fatty acid metabolism and protein myristoylation. In the beta-oxidation pathway, it is sequentially oxidized to produce acetyl-CoA, which enters the citric acid cycle for energy production . In protein myristoylation, Myristoyl coenzyme A transfers the myristoyl group to the N-terminal glycine residue of target proteins, affecting their localization, stability, and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Palmitoyl-CoA: A thioester of palmitic acid and coenzyme A, involved in similar metabolic pathways as Myristoyl coenzyme A.
Stearoyl-CoA: A thioester of stearic acid and coenzyme A, also participating in fatty acid metabolism.
Uniqueness
Tetradecanoyl-CoA is unique due to its specific role in the myristoylation of proteins, a modification not commonly associated with other acyl-CoA thioesters. This modification is essential for the proper functioning of various proteins involved in signal transduction, membrane targeting, and other cellular processes .
Propriétés
Formule moléculaire |
C35H62N7O17P3S |
|---|---|
Poids moléculaire |
977.9 g/mol |
Nom IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] tetradecanethioate |
InChI |
InChI=1S/C35H62N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h22-24,28-30,34,45-46H,4-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/t24-,28-,29-,30+,34-/m1/s1 |
Clé InChI |
DUAFKXOFBZQTQE-QSGBVPJFSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES isomérique |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES canonique |
CCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-{3-[(tert-butyldimethylsilyl)oxy]phenyl}acetic acid](/img/structure/B8726925.png)



![2-[(1r,4r)-4-Hydroxycyclohexyl]acetonitrile](/img/structure/B8726950.png)
